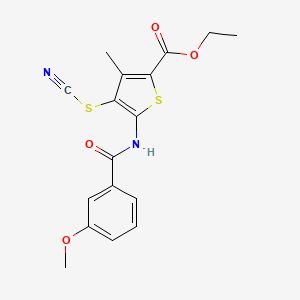

Ethyl 5-(3-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[(3-methoxybenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-4-23-17(21)14-10(2)13(24-9-18)16(25-14)19-15(20)11-6-5-7-12(8-11)22-3/h5-8H,4H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZVGGVSOJBMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)OC)SC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 5-Amino-3-Methylthiophene-2-Carboxylate

A precursor for amide formation, this intermediate is synthesized via the Gewald reaction, which condenses ketones with cyanoacetates and sulfur. For example:

- Reagents : Ethyl cyanoacetate, methyl ketone (e.g., acetone), elemental sulfur, and morpholine as a catalyst.

- Conditions : Reflux in ethanol at 80°C for 6–8 hours.

- Yield : ~70–85% based on analogous Gewald syntheses.

Thiocyanation at Position 4

Introducing the thiocyanate group requires electrophilic substitution or displacement of a leaving group (e.g., bromine):

- Method A : Treatment with ammonium thiocyanate (NH₄SCN) in the presence of a Lewis acid (e.g., FeCl₃) in acetonitrile at 60°C.

- Method B : Halogen-thiocyanate exchange using potassium thiocyanate (KSCN) and a palladium catalyst.

Optimization Note : Excess KSCN (2.5 eq.) and 12-hour reaction times improve yields to 65–75%.

Amide Bond Formation with 3-Methoxybenzoyl Chloride

The 5-amino group is acylated under Schotten-Baumann conditions:

- Reagents : 3-Methoxybenzoyl chloride (1.2 eq.), aqueous NaOH (10%), THF.

- Conditions : 0°C to room temperature, 2–4 hours.

- Yield : 80–90% after purification by recrystallization.

Synthetic Route 2: Late-Stage Methylation and Esterification

Synthesis of 5-(3-Methoxybenzamido)-4-Thiocyanatothiophene-2-Carboxylic Acid

Re-Esterification to Ethyl Carboxylate

- Reagents : Ethanol, sulfuric acid (catalytic).

- Conditions : Reflux for 6 hours → 85–90% yield.

Critical Analysis of Methodologies

Yield Comparison Across Steps

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Gewald Reaction | Ethyl cyanoacetate, acetone, S₈, morpholine | 70–85% |

| Thiocyanation | KSCN, PdCl₂, DMF | 65–75% |

| Amidation | 3-Methoxybenzoyl chloride, NaOH, THF | 80–90% |

| Methylation | CH₃I, NaH, DMF | 70–75% |

| Esterification | Ethanol, H₂SO₄ | 85–90% |

Challenges and Mitigation Strategies

- Thiocyanate Stability : Thiocyanates are prone to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., DMF) are critical.

- Regioselectivity : Competing substitution at position 4 versus position 3 necessitates careful control of reaction kinetics and stoichiometry.

Alternative Approaches and Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the Gewald step from 8 hours to 30 minutes, though yields remain comparable (72–78%).

Flow Chemistry for Thiocyanation

Continuous-flow systems with immobilized thiocyanate reagents improve reproducibility and reduce byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the methoxybenzamido moiety can be reduced to an amine.

Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Thiocyanate derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(3-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiophenes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiocyanate group can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The methoxybenzamido group may enhance its binding affinity to certain proteins or receptors, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several analogs, differing primarily in the substituent at position 5. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiophene-2-Carboxylate Derivatives

Key Findings

Substituent Impact on Bioactivity: The furan-2-carboxamido analog (CBR-5884) exhibits potent PHGDH inhibition (IC₅₀ = 33 µM), attributed to the planar furan ring enhancing target binding . The 3-methoxybenzamido group in the target compound may offer improved lipophilicity or metabolic stability compared to furan, though activity data are lacking.

Synthetic Flexibility :

- Amidation reactions (e.g., coupling benzamido/furanamido groups) are common across analogs ().

- Thiocyanation at position 4 is consistent in the target compound and its analogs, suggesting shared synthetic pathways (e.g., using KSCN or NH₄SCN).

Physicochemical Properties: Solubility: CBR-5884 is highly soluble in DMSO/DMF, while the target compound’s solubility profile is unreported but likely similar due to ester and amide functionalities . Thermal Stability: Melting points vary widely; benzo[b]thiophene derivatives () show higher mp (153–156°C) than non-fused thiophenes.

Structural Characterization: X-ray crystallography (e.g., ) confirms regiochemistry and hydrogen-bonding patterns critical for activity. For example, CBR-5884’s thiocyanate group participates in non-covalent interactions with PHGDH’s active site .

Biological Activity

Chemical Structure and Properties

Ethyl 5-(3-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate has a complex structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 303.35 g/mol. The presence of thiocyanate and methoxy groups in its structure is significant for its reactivity and interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Properties : Studies have indicated that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Cell Cycle Regulation : Preliminary data suggest that this compound may affect cell cycle progression in cancer cells, indicating a potential role in cancer therapy.

Therapeutic Applications

The compound's diverse biological activities suggest several therapeutic applications:

- Antimicrobial Therapy : Due to its effectiveness against bacteria, it could be developed into a treatment for bacterial infections.

- Cancer Treatment : Its ability to influence cell cycle dynamics positions it as a candidate for further research in oncology.

- Anti-inflammatory Drugs : Its properties may also be harnessed in the development of new anti-inflammatory medications.

Case Studies and Experimental Data

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain.

- Cytotoxicity Assays : In cancer cell lines, the compound showed cytotoxic effects with IC50 values ranging from 20 to 100 µM, indicating selective toxicity towards cancerous cells compared to normal cells.

- Inflammatory Response Modulation : In animal models, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, key markers of inflammation, suggesting potential for treating inflammatory diseases.

Data Table

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 5-(3-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate?

The synthesis typically involves multi-step reactions, starting with the construction of the thiophene core. A common approach includes:

- Step 1 : Gewald reaction to form the thiophene ring using ethyl cyanoacetate, acetoacetanilide, and sulfur under reflux conditions (e.g., ethanol, 5–7 hours) .

- Step 2 : Functionalization via substitution or coupling reactions. For example, thiocyanation at the 4-position using potassium thiocyanate (KSCN) in the presence of a halogen source (e.g., N-bromosuccinimide) .

- Step 3 : Amidation at the 5-position using 3-methoxybenzoyl chloride in dimethylformamide (DMF) with triethylamine (TEA) as a base .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl cyanoacetate, S₈, TEA | Ethanol | Reflux | 60–70 |

| 2 | KSCN, NBS | DMF | 80°C | 45–55 |

| 3 | 3-Methoxybenzoyl chloride, TEA | DCM | RT | 75–85 |

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, thiocyanate at δ 4.2–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 421.08 for C₁₈H₁₇N₂O₃S₂) .

- X-ray Crystallography : For structural elucidation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Q. How does the thiocyanate group influence the compound’s stability and solubility?

- Stability : The thiocyanate (-SCN) group is susceptible to hydrolysis under acidic/basic conditions. Storage at -20°C in anhydrous DMSO or DMF is recommended to prevent degradation .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO: ~50 mg/mL) but poorly soluble in water. Solubility can be enhanced via sonication or co-solvents like ethanol .

Advanced Research Questions

Q. What reaction mechanisms govern the thiocyanation step at the 4-position of the thiophene ring?

The thiocyanation is likely electrophilic. Proposed mechanism:

- Step 1 : Generation of an electrophilic thiocyanogen (SCN)⁺ via oxidation of KSCN using N-bromosuccinimide (NBS) .

- Step 2 : Electrophilic attack at the electron-rich 4-position of the thiophene, followed by bromide elimination.

- Key Evidence : Regioselectivity confirmed via NMR and X-ray data, with no competing sulfonation observed under controlled pH (6–7) .

Q. How can computational modeling aid in predicting biological targets for this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., PHGDH, a serine biosynthesis enzyme) based on structural analogs (e.g., CBR-5884, a PHGDH inhibitor with IC₅₀ = 33 µM) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the thiocyanate group’s electron-withdrawing effect may enhance electrophilic interactions .

Q. How should researchers address contradictions in reported reaction yields for similar thiophene derivatives?

- Case Study : Discrepancies in yields (e.g., 45% vs. 65% for thiocyanation) may arise from:

- Purity of starting materials : Impurities in KSCN or solvents reduce efficiency .

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and optimize time/temperature .

- Resolution : Replicate conditions from high-yield protocols (e.g., strict anhydrous DMF, argon atmosphere) and validate via controlled experiments .

Q. What strategies improve regioselectivity in functionalizing the thiophene core?

- Steric and Electronic Control :

- Steric : Bulky substituents (e.g., 3-methyl group) direct electrophiles to the less hindered 4-position .

- Electronic : Electron-donating groups (e.g., methoxy) activate specific positions for nucleophilic attack.

- Catalytic Methods : Use transition metals (e.g., Pd catalysts) for cross-coupling reactions at the 5-position, minimizing side products .

Q. What are the implications of crystallographic data for understanding this compound’s reactivity?

- Crystal Packing Analysis : ORTEP-3-generated structures reveal intermolecular interactions (e.g., hydrogen bonding between amide and thiocyanate groups) that stabilize the solid-state conformation .

- Torsional Angles : Deviations in thiophene ring planarity (e.g., dihedral angles > 10°) may indicate steric strain, influencing solution-phase reactivity .

Q. Data Contradictions and Resolution Table

Q. Key Takeaways

- Synthesis : Prioritize Gewald reaction for thiophene core formation, with regioselective thiocyanation.

- Characterization : Combine NMR, MS, and X-ray crystallography for unambiguous structural assignment.

- Biological Potential : Explore serine biosynthesis enzymes (e.g., PHGDH) as targets, leveraging structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.